2-(3-chlorocarbazol-9-yl)acetic acid
Overview
Description
2-(3-chlorocarbazol-9-yl)acetic acid is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability . This compound consists of a carbazole moiety substituted with a chlorine atom at the 3-position and an acetic acid group at the 9-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorocarbazol-9-yl)acetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the carbazole derivative with a suitable acetic acid precursor.
Another method involves the electrochemical oxidation of mixtures containing carbazole and 2-(9H-carbazol-9-yl)acetic acid monomers in acetonitrile solutions . This process leads to the deposition of polymer films, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial applications due to its mild reaction conditions and functional group tolerance . Additionally, electrochemical methods can be scaled up for industrial production, providing a versatile approach to synthesizing this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorocarbazol-9-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups present in the compound.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and silver oxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce reduced carbazole derivatives. Substitution reactions can result in the formation of various substituted carbazole compounds.
Scientific Research Applications
2-(3-chlorocarbazol-9-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of conducting polymers and other advanced materials.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 2-(3-chlorocarbazol-9-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective hole transport material in photovoltaic applications . Additionally, its chemical properties enable it to interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological and clinical applications.
Other Carbazole Derivatives: Various carbazole-based compounds with different substituents, used in optoelectronic applications.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and an acetic acid group on the carbazole moiety. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-(3-chlorocarbazol-9-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-9-5-6-13-11(7-9)10-3-1-2-4-12(10)16(13)8-14(17)18/h1-7H,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHAVOPWTWFXGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CC(=O)O)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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